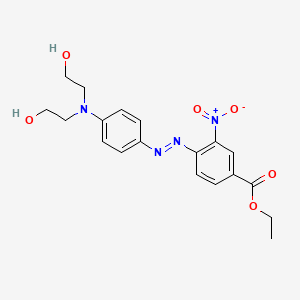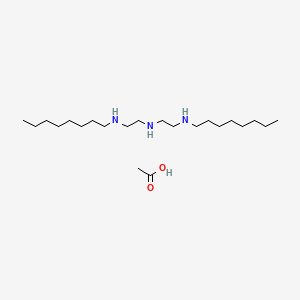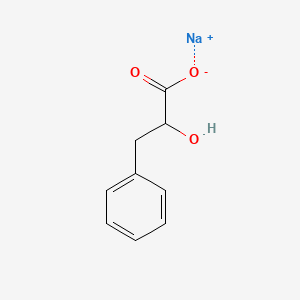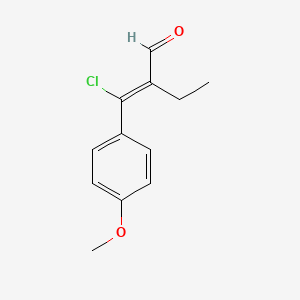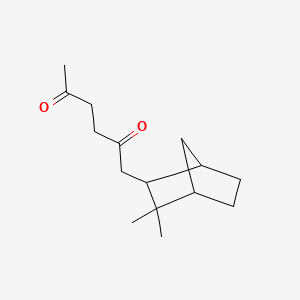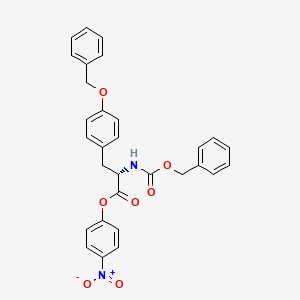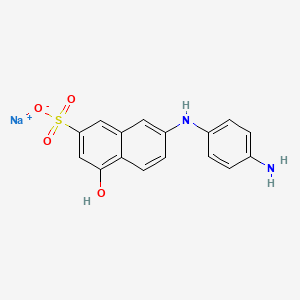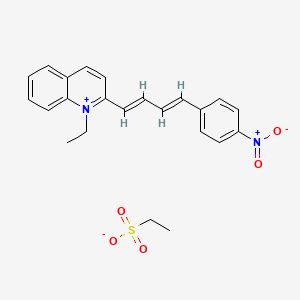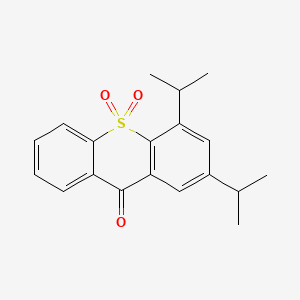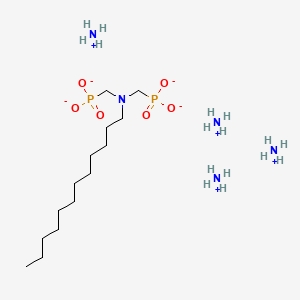
Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C14H40N4O6P2. It is known for its unique structure, which includes a dodecyl chain and bisphosphonate groups. This compound is often used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate typically involves the reaction of dodecylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Dodecylamine with Formaldehyde: Dodecylamine is reacted with formaldehyde in the presence of a catalyst to form an intermediate imine.
Reaction with Phosphorous Acid: The intermediate imine is then reacted with phosphorous acid to form the bisphosphonate compound.
Neutralization: The resulting product is neutralized with ammonium hydroxide to form the tetraammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and control of temperature, pH, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.
Reduction: It can be reduced under specific conditions to form reduced phosphonate derivatives.
Substitution: The bisphosphonate groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonate oxides, reduced phosphonates, and substituted bisphosphonates, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: Investigated for its potential use in biological systems, including as a chelating agent for metal ions.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of bone-related diseases due to its bisphosphonate groups.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate involves its interaction with specific molecular targets and pathways. The bisphosphonate groups in the compound have a high affinity for calcium ions, making it effective in binding to bone mineral surfaces. This property is particularly useful in the treatment of bone diseases, where the compound inhibits bone resorption by osteoclasts.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetraammonium ethylenediaminetetra(methylene)phosphonate
- Tetraammonium hexamethylenediaminetetra(methylene)phosphonate
- Tetraammonium diethylenetriaminepenta(methylene)phosphonate
Uniqueness
Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate is unique due to its dodecyl chain, which imparts specific hydrophobic properties. This makes it distinct from other bisphosphonate compounds that typically have shorter alkyl chains or different functional groups. The presence of the dodecyl chain enhances its solubility in organic solvents and its ability to interact with hydrophobic surfaces.
Propriétés
Numéro CAS |
94202-10-5 |
|---|---|
Formule moléculaire |
C14H45N5O6P2 |
Poids moléculaire |
441.49 g/mol |
Nom IUPAC |
tetraazanium;N,N-bis(phosphonatomethyl)dodecan-1-amine |
InChI |
InChI=1S/C14H33NO6P2.4H3N/c1-2-3-4-5-6-7-8-9-10-11-12-15(13-22(16,17)18)14-23(19,20)21;;;;/h2-14H2,1H3,(H2,16,17,18)(H2,19,20,21);4*1H3 |
Clé InChI |
FJILWSMYUHVADB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


